N1-Methyl-N3-[(2S)-2-(t-butoxycarbonyl)amino-3-(t-butoxycarbonyl)] propylpseudouridine
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Overview
Description
N1-Methyl-N3-[(2S)-2-(t-butoxycarbonyl)amino-3-(t-butoxycarbonyl)] propylpseudouridine is a purine nucleoside analogue. Purine nucleoside analogues are known for their broad antitumor activity, particularly targeting indolent lymphoid malignancies. This compound is used primarily in scientific research and has shown potential in inhibiting DNA synthesis and inducing apoptosis .
Preparation Methods
The synthesis of N1-Methyl-N3-[(2S)-2-(t-butoxycarbonyl)amino-3-(t-butoxycarbonyl)] propylpseudouridine involves multiple steps. The synthetic route typically includes the protection of amino groups with t-butoxycarbonyl (Boc) groups, followed by the alkylation of the nucleoside. The reaction conditions often require the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods may involve large-scale synthesis using automated systems to ensure consistency and purity .
Chemical Reactions Analysis
N1-Methyl-N3-[(2S)-2-(t-butoxycarbonyl)amino-3-(t-butoxycarbonyl)] propylpseudouridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
N1-Methyl-N3-[(2S)-2-(t-butoxycarbonyl)amino-3-(t-butoxycarbonyl)] propylpseudouridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its effects on cellular processes, particularly DNA synthesis and apoptosis.
Medicine: Research focuses on its potential as an anticancer agent, targeting lymphoid malignancies.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N1-Methyl-N3-[(2S)-2-(t-butoxycarbonyl)amino-3-(t-butoxycarbonyl)] propylpseudouridine involves the inhibition of DNA synthesis and the induction of apoptosis. The compound targets specific enzymes and pathways involved in DNA replication, leading to the disruption of cellular processes and ultimately cell death .
Comparison with Similar Compounds
N1-Methyl-N3-[(2S)-2-(t-butoxycarbonyl)amino-3-(t-butoxycarbonyl)] propylpseudouridine is unique compared to other purine nucleoside analogues due to its specific structure and functional groups. Similar compounds include:
Fludarabine: Another purine nucleoside analogue used in the treatment of hematological malignancies.
Cladribine: Known for its use in treating hairy cell leukemia.
Properties
Molecular Formula |
C23H37N3O10 |
---|---|
Molecular Weight |
515.6 g/mol |
IUPAC Name |
tert-butyl (3S)-4-[5-[(2S,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methyl-2,6-dioxopyrimidin-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C23H37N3O10/c1-22(2,3)35-15(28)8-12(24-20(32)36-23(4,5)6)9-26-19(31)13(10-25(7)21(26)33)18-17(30)16(29)14(11-27)34-18/h10,12,14,16-18,27,29-30H,8-9,11H2,1-7H3,(H,24,32)/t12-,14+,16?,17-,18-/m0/s1 |
InChI Key |
FCFCXLQCRXEWGE-DSIMMEMBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](CN1C(=O)C(=CN(C1=O)C)[C@H]2[C@H](C([C@H](O2)CO)O)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)CC(CN1C(=O)C(=CN(C1=O)C)C2C(C(C(O2)CO)O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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